
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde
Descripción general
Descripción
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde (3-DTMF-PBA) is an organic compound that is used in a range of scientific research applications. It is a colorless solid that is soluble in acetone, chloroform, and methanol. It has a molecular weight of 282.3 g/mol and a melting point of 124-125°C. 3-DTMF-PBA is a versatile compound that is used in a variety of scientific research applications because of its unique properties.
Aplicaciones Científicas De Investigación
1. Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds. For instance, the reaction of p-(dimethylamino)benzaldehyde with 5-amino-3-methyl-1-phenylpyrazole and 2-RCOCH2-1H-benzimidazoles has been reported to produce 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. This synthesis includes the formation of compounds with a 1,4-dihydropyridine ring, followed by aromatization either by splitting off N,N-dimethylanyline or oxidation (Dzvinchuk, 2007).
2. Formation of Polycondensed Heterocyclic Systems
Another application is in the formation of polycondensed heterocyclic systems. This is seen in the Hantzsch three-component cyclization of 4-(dimethylamino)benzaldehyde, cyclohexane-1,3-diones, and some 1,3-[N,C]-dinucleophiles. The process involves the splitting off of N,N-dimethylaniline and leads to the formation of compounds with a γ-unsubstituted pyridine ring (Dzvinchuk, Tolmachova, Chernega, & Lozinskii, 2009).
3. Chiral Catalysis
The compound has also been used in chiral catalysis. In a study, the asymmetric reaction of dimethylzinc and benzaldehyde in the presence of (2S)-3-exo-(dimethylamino)isobornenol ((2S)-DAIB) was investigated. This research highlighted the molecular orbital and density functional calculations to understand the enantioselectivity in these reactions (Yamakawa & Noyori, 1999).
4. Synthesis of Antioxidants
The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, including derivatives of the compound, have shown interesting antioxidant properties. This research has contributed to understanding the synthesis strategies and reactivity of these compounds towards radicals, thus indicating their potential as chain-breaking antioxidants (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
5. Luminescent Properties
The compound's derivatives have been explored for their luminescent properties. For example, zinc complexes based on 1,2,4-triazoles synthesized from derivatives of the compound demonstrated strong green-blue luminescence in the solid state, indicating potential applications in materials science (Gusev et al., 2011).
Propiedades
IUPAC Name |
3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIPBJJCGZTYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)
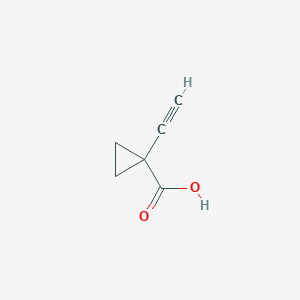



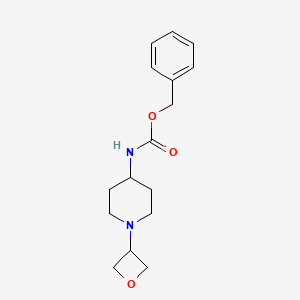
![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)
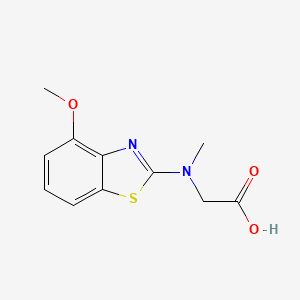

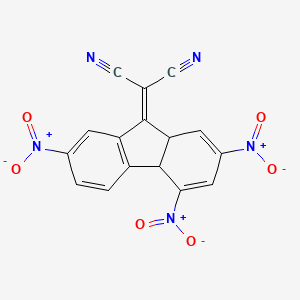
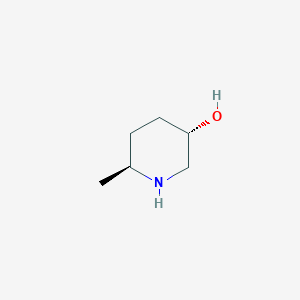
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
